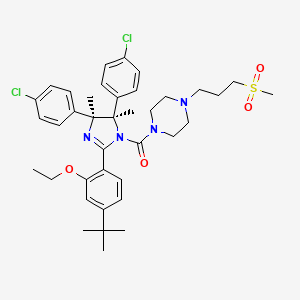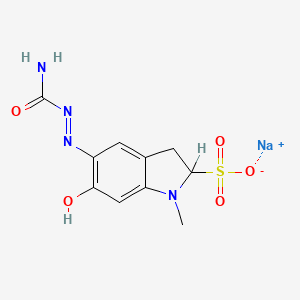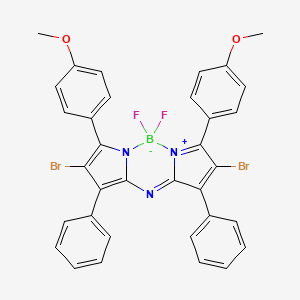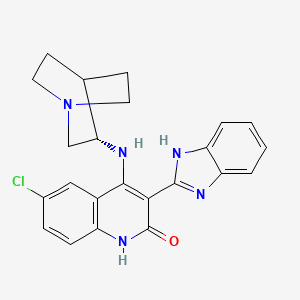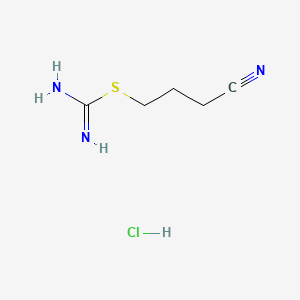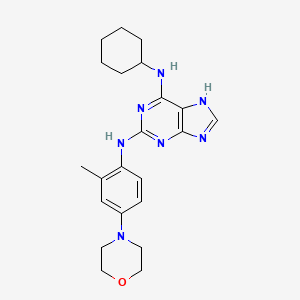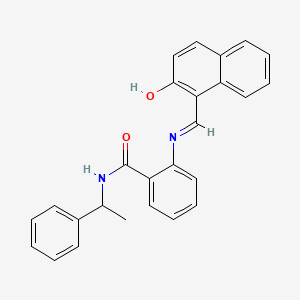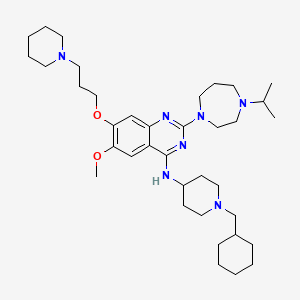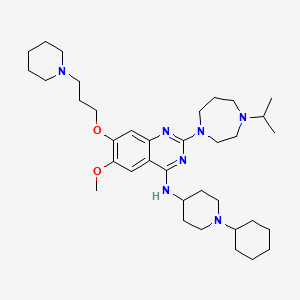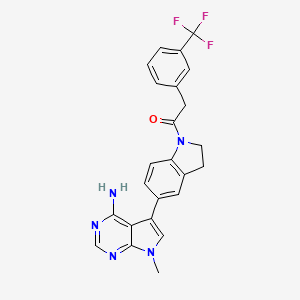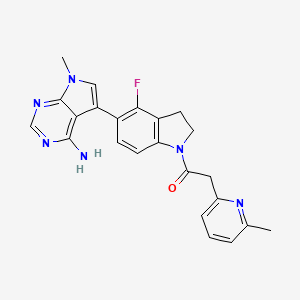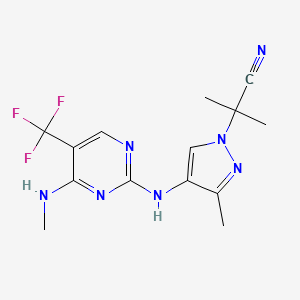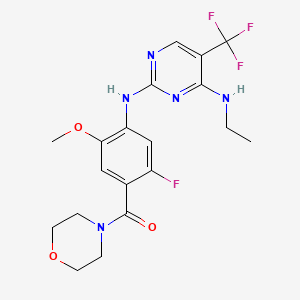
BRD4770
Descripción general
Descripción
2-benzamido-1-(3-phenylpropyl)-5-benzimidazolecarboxylic acid methyl ester is a member of benzimidazoles.
Aplicaciones Científicas De Investigación
Inhibición de la Ferroptosis en el Tratamiento de la Disección Aórtica
BRD4770 se ha identificado como un nuevo inhibidor de la ferroptosis {svg_1}. La ferroptosis es un tipo de muerte celular impulsada por la acumulación excesiva de peroxidación de lípidos {svg_2}. En el contexto de la disección aórtica (DA), una condición caracterizada por la pérdida de células del músculo liso (CMS), this compound ha mostrado efectos protectores {svg_3}. Se encontró que inhibe la ferroptosis inducida por la privación de cistina, la erastina cetona de imidazol o RSL3 en CMS {svg_4}. Esto sugiere que this compound podría ser un enfoque terapéutico potencial para dirigirse a la ferroptosis de CMS en la DA {svg_5}.
Reactivación de las Vías de la Ferroptosis
Se ha encontrado que this compound reactiva las vías clásicas de la ferroptosis, Sistema Xc - -GPX4, FSP1-CoQ 10 y GCH1-BH 4, que fueron inhibidas por inductores de la ferroptosis {svg_6}. Esta reactivación se logra mediante this compound a través de la inhibición de la histona H3 metilada mono-, di- y tri- en lisina 9 (H3K9me1/2/3) {svg_7}.
Regulación de la Respuesta Inflamatoria
El análisis de secuenciación de ARN reveló una regulación de retroalimentación positiva entre la ferroptosis y la respuesta inflamatoria {svg_8}. This compound puede revertir los efectos de la activación de la inflamación sobre la ferroptosis {svg_9}. Esto sugiere que this compound podría usarse para regular las respuestas inflamatorias en el contexto de enfermedades donde la inflamación y la ferroptosis están involucradas {svg_10}.
Reducción de la Dilatación Aórtica
Se ha demostrado que el tratamiento con this compound atenúa la dilatación aórtica en un modelo de ratón de DA inducido por β-aminopropionitrilo monofumarato {svg_11}. Esto sugiere que this compound podría usarse en el tratamiento de afecciones que involucran dilatación aórtica {svg_12}.
Disminución de la Morbilidad y la Mortalidad
En el mismo modelo de ratón de DA, el tratamiento con this compound disminuyó la morbilidad y la mortalidad {svg_13}. Esto indica que this compound podría mejorar potencialmente los resultados de los pacientes en enfermedades que involucran ferroptosis {svg_14}.
Actividad Antioxidante y Efectos Antibacterianos
Se ha encontrado que this compound aumenta la actividad antioxidante e inhibe Staphylococcus aureus y Staphylococcus aureus resistente a la meticilina (MRSA) en cultivos tratados con una concentración de 100 nM del compuesto {svg_15}. Esto sugiere aplicaciones potenciales de this compound en el tratamiento de infecciones bacterianas y condiciones que requieren actividad antioxidante {svg_16}.
Mecanismo De Acción
Target of Action
BRD4770, also known as Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate, primarily targets the histone methyltransferase G9a . G9a, also known as EHMT2, is a key enzyme involved in the methylation of lysine 9 on histone H3 (H3K9) . This methylation is associated with transcriptional silencing, including the aberrant silencing of tumor-suppressor genes in cancer cells . In addition to G9a, this compound also targets SUV39H2, another histone methyltransferase .
Mode of Action
This compound acts as an inhibitor of G9a, reducing di- and trimethylation levels of H3K9 . It achieves this by mimicking S-adenosyl methionine (SAM), a cofactor in the methylation reaction catalyzed by histone lysine methyltransferases (HMTases or KMTs) . This compound also inhibits SUV39H2, leading to a blockage in the G2/M phase in vascular smooth muscle cells (VSMCs), thereby inhibiting their growth .
Biochemical Pathways
This compound affects several biochemical pathways. It reactivates the classic ferroptosis pathways, System Xc - -GPX4, FSP1-CoQ 10, and GCH1-BH 4, which are inhibited by ferroptosis inducers . Ferroptosis is a novel iron-dependent regulated cell death driven by excessive lipid peroxidation accumulation . This compound also activates the ataxia telangiectasia mutated (ATM) pathway .
Result of Action
This compound has been found to induce cell senescence . It inhibits both anchorage-dependent and -independent cell proliferation . In the context of aortic dissection, this compound functions as a novel ferroptosis inhibitor, protecting against aortic dissection by inhibiting the inflammatory response, lipid peroxidation, and ferroptosis .
Action Environment
It is known that this compound has a protective effect on cystine deprivation-, imidazole ketone erastin- or rsl3-induced ferroptosis of smcs
Análisis Bioquímico
Biochemical Properties
BRD4770 has been shown to interact with a variety of enzymes and proteins. It is known to reduce di- and trimethylation of lysine 9 on histone H3 (H3K9) with an EC50 of 5 µM . It has less or little effect toward H3K27me3, H3K36me3, H3K4me3, and H3K79me3 .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It can activate the ataxia telangiectasia mutated (ATM) pathway and induce cell senescence . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its role as a histone methyltransferase G9a inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGWYCMPZXDHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374601-40-7 | |
| Record name | 1374601-40-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


